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Compound of Interest

Compound Name: JT001 sodium

Cat. No.: B15612199 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information for designing and troubleshooting preclinical studies

involving the oral antiviral agent VV116. The following guides and frequently asked questions

(FAQs) are based on available preclinical data to facilitate the optimization of dosing regimens.

Troubleshooting Guides
Issue 1: Sub-optimal Efficacy in Mouse Models

Possible Cause & Troubleshooting Steps:

Inadequate Dosing: The administered dose may be insufficient to achieve therapeutic

concentrations in the target tissues.

Recommendation: Preclinical studies in hACE2-transduced mice have demonstrated

dose-dependent efficacy. Effective oral doses ranged from 25 mg/kg to 100 mg/kg,

administered twice daily (BID).[1][2] Consider escalating the dose within this range.

Poor Bioavailability: Although VV116 generally exhibits high oral bioavailability, experimental

conditions can affect absorption.[1][3]

Recommendation: Ensure the formulation is appropriate for oral gavage in rodents. While

food effect studies in humans showed no significant impact of a standard meal on Cmax
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and AUC, a high-fat meal slightly increased AUC.[4][5] For consistency in preclinical

studies, it is advisable to administer VV116 under fasting conditions.

Timing of Intervention: The timing of the first dose relative to viral challenge is critical.

Recommendation: In preclinical models, treatment is often initiated shortly after viral

inoculation. Evaluate the therapeutic window in your specific model to ensure the

intervention is not administered too late.

Issue 2: Unexpected Toxicity or Adverse Events in Animal Models

Possible Cause & Troubleshooting Steps:

Exceeding Maximum Tolerated Dose (MTD): The administered dose may be approaching or

exceeding the toxic threshold for the specific animal model.

Recommendation: Refer to the established safety data. The maximal tolerated single

doses have been determined to be at least 2.0 g/kg in rats and 1.0 g/kg in Beagle dogs.[1]

For repeated-dose studies, the No Observed Adverse Effect Levels (NOAELs) from 14-

day studies were 200 mg/kg in rats and 30 mg/kg in dogs.[1] Ensure your dosing regimen

remains below these levels.

Off-Target Effects: While VV116 has a favorable safety profile, high concentrations could

potentially lead to off-target effects.[3][6]

Recommendation: Monitor animals for any clinical signs of toxicity. Preclinical toxicology

studies noted potential effects on the eyes, thyroid, and gonads at higher doses.[4] If

adverse events are observed, consider reducing the dose or adjusting the dosing

frequency.

Frequently Asked Questions (FAQs)
Pharmacokinetics & Dosing

Q1: What is the mechanism of action of VV116?

A1: VV116 is an oral, deuterated, tri-isobutyrate ester prodrug of a remdesivir analog.[4]

After administration, it is rapidly metabolized to its parent nucleoside (referred to as 116-
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N1 or X1).[1][4][7] This active metabolite is then intracellularly phosphorylated to its

nucleoside triphosphate form, which acts as an inhibitor of the viral RNA-dependent RNA

polymerase (RdRp), thus preventing viral replication.[1][6][8]

Q2: What is the recommended starting dose for in vivo efficacy studies in mice?

A2: Based on published preclinical studies in mouse models of SARS-CoV-2, a starting

oral dose of 25 mg/kg to 50 mg/kg administered twice daily (BID) is a reasonable starting

point.[1][2] Dose-dependent efficacy has been observed, with 100 mg/kg BID also being

used.[1][2]

Q3: What is the oral bioavailability of VV116 in preclinical models?

A3: VV116 has demonstrated high oral bioavailability in preclinical species, reaching

approximately 80% in rats and 90% in dogs.[1]

Q4: How is VV116 metabolized, and what are the key metabolites?

A4: VV116 is rapidly and almost completely hydrolyzed to its active metabolite, 116-N1 (a

deuterated analog of GS-441524), after oral administration.[4][9] The parent drug, VV116,

is generally not detected in plasma.[4][9] Further metabolism of 116-N1 leads to other

metabolites.[9]

Efficacy & Spectrum of Activity

Q5: What is the in vitro potency of VV116 against SARS-CoV-2 and its variants?

A5: VV116 has shown potent in vitro activity against various SARS-CoV-2 variants,

including Alpha, Beta, Delta, and Omicron.[4][7] Its active form has an IC50 of 0.67 ± 0.24

μM for the viral RdRp.[1][8] The EC50 values against different viral strains in cell culture

are generally in the sub-micromolar to low micromolar range.[7]

Q6: Does VV116 have activity against other viruses?

A6: Yes, VV116 has demonstrated broad-spectrum antiviral activity against a variety of

human and animal coronaviruses, including HCoV-OC43, HCoV-229E, and feline and
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canine coronaviruses.[2][10] It has also been shown to be a potent inhibitor of the

respiratory syncytial virus (RSV).[11]

Safety & Toxicology

Q7: What are the known safety and toxicology findings for VV116 from preclinical studies?

A7: Preclinical safety evaluations have shown that VV116 is well-tolerated. The maximal

tolerated single doses were at least 2.0 g/kg in rats and 1.0 g/kg in dogs.[1] In 14-day

repeated-dose toxicity studies, the NOAELs were 200 mg/kg in rats and 30 mg/kg in dogs.

[1] VV116 showed no mutagenicity in Ames and micronucleus tests.[1]

Quantitative Data Summary
Table 1: In Vivo Pharmacokinetics of VV116's Active Metabolite (116-N1/X1)

Species
Dose
(Oral
VV116)

Cmax
(ng/mL)

Tmax (h)
AUC
(ng·h/mL)

T½ (h)
Referenc
e

Mouse 50 mg/kg
10,700 ±

100
0.25

19,484 ±

1109
- [7]

Human
25 - 800

mg (SAD)

Dose-

proportiona

l

1.00 - 2.50

Dose-

proportiona

l

4.80 - 6.95 [4][5]

SAD: Single Ascending Dose

Table 2: Preclinical Safety and Toxicology of VV116
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Species Study Type Dose Finding Reference

Rat Single Dose ≥ 2.0 g/kg
Maximum

Tolerated Dose
[1]

Beagle Dog Single Dose ≥ 1.0 g/kg
Maximum

Tolerated Dose
[1]

Rat
14-Day

Repeated Dose
200 mg/kg

No Observed

Adverse Effect

Level (NOAEL)

[1]

Beagle Dog
14-Day

Repeated Dose
30 mg/kg

No Observed

Adverse Effect

Level (NOAEL)

[1]

Table 3: In Vitro Efficacy of VV116

Virus/Target Cell Line EC50 (µM) Reference

SARS-CoV-2

(Original)
Vero E6 - [7]

SARS-CoV-2 (Delta) Vero E6 0.45 [7]

SARS-CoV-2

(Omicron BA.1)
Vero E6 0.17 [7]

SARS-CoV-2

(Omicron BA.5)
Vero E6 0.15 [7]

HCoV-OC43 - - [7]

HCoV-229E - - [7]

Feline & Canine

Coronaviruses
- 0.665 - 0.847 [2]

Respiratory Syncytial

Virus (RSV)
A549 1.20 ± 0.32 [11]

SARS-CoV-2 RdRp - IC50 = 0.67 ± 0.24 [1][8]
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Experimental Protocols
Protocol 1: In Vivo Efficacy Evaluation in hACE2-Transduced Mice

Animal Model: Utilize human ACE2 (hACE2) transduced mice, which are susceptible to

SARS-CoV-2 infection.[1]

Viral Challenge: Anesthetize mice and intranasally inoculate with a predetermined infectious

dose of SARS-CoV-2.

Drug Administration:

Prepare VV116 in a suitable vehicle for oral gavage.

Administer VV116 orally at doses of 25, 50, or 100 mg/kg, twice daily (BID).[1]

Include a vehicle-treated control group and potentially a positive control group (e.g.,

another antiviral agent).

Initiate treatment shortly after viral challenge.

Endpoint Analysis:

Euthanize mice at specified time points post-infection (e.g., day 2 and day 5).[1]

Harvest lung tissues for analysis.

Quantify viral load in the lungs using RT-qPCR for viral RNA copies and plaque assays for

infectious virus titers.[1]

Pathological examination of lung tissue can also be performed to assess lung injury.[3]

Protocol 2: Pharmacokinetic (PK) Study in Rodents

Animal Model: Use Sprague-Dawley rats or other suitable rodent models.[1]

Drug Administration:

For oral PK, administer a single dose of VV116 via oral gavage.
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For intravenous PK (to determine bioavailability), administer the active metabolite (X1)

intravenously.[1]

Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0.25,

0.5, 1, 2, 4, 6, 8, 12, 24 hours).

Sample Processing: Process blood to obtain plasma and store frozen until analysis.

Bioanalysis:

Develop and validate a sensitive LC-MS/MS method for the quantification of the active

metabolite (X1) in plasma.

Analyze plasma samples to determine the concentration-time profile.

Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax,

Tmax, AUC, and T½. Oral bioavailability (F%) can be calculated by comparing the AUC from

oral administration of VV116 to the AUC from intravenous administration of X1.[1]
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Caption: Mechanism of action of VV116.
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Caption: Workflow for in vivo preclinical efficacy studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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